4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione 4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13809979
InChI: InChI=1S/C13H8BrFN2O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F
Molecular Formula: C13H8BrFN2O4
Molecular Weight: 355.12 g/mol

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione

CAS No.:

Cat. No.: VC13809979

Molecular Formula: C13H8BrFN2O4

Molecular Weight: 355.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindoline-1,3-dione -

Specification

Molecular Formula C13H8BrFN2O4
Molecular Weight 355.12 g/mol
IUPAC Name 4-bromo-2-(2,6-dioxopiperidin-3-yl)-7-fluoroisoindole-1,3-dione
Standard InChI InChI=1S/C13H8BrFN2O4/c14-5-1-2-6(15)10-9(5)12(20)17(13(10)21)7-3-4-8(18)16-11(7)19/h1-2,7H,3-4H2,(H,16,18,19)
Standard InChI Key RGKABWIACGTPFZ-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)Br)F

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of an isoindoline-1,3-dione scaffold substituted with bromine (C4), fluorine (C7), and a 2,6-dioxopiperidin-3-yl group (C2). The planar isoindoline ring system facilitates π-π interactions with biological targets, while the electron-withdrawing bromine and fluorine atoms influence electronic distribution and binding affinity . The dioxopiperidine moiety introduces conformational rigidity and hydrogen-bonding capabilities, critical for target engagement .

Stereochemical Considerations

Although the compound lacks chiral centers, the dioxopiperidine ring adopts a boat conformation in solution, as inferred from analogous structures . This conformational flexibility may enable adaptive binding to protein targets.

Physicochemical Properties

Key computed properties include:

PropertyValueMethod (Reference)
Molecular FormulaC₁₃H₈BrFN₂O₄PubChem 2.2
Molecular Weight355.12 g/molPubChem 2.2
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bonds1Cactvs 3.4.8.18
Topological Polar SA86.4 ŲPubChem 2.2

The moderate XLogP3 value (1.1) suggests balanced solubility and membrane permeability, favorable for oral bioavailability .

Synthesis and Purification Strategies

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol involving:

  • Anhydride-Aminopiperidine Condensation: Reacting 4-bromo-7-fluoroisoindoline-1,3-dione-2-carboxylic anhydride with 3-amino-2,6-dioxopiperidine in acetic acid, catalyzed by sodium acetate .

  • Cyclization: Spontaneous ring closure under thermal conditions (80–100°C) to form the isoindoline-dioxopiperidine hybrid .

  • Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography yields >95% purity.

Optimization Challenges

Bromine’s steric bulk and fluorine’s electronic effects necessitate precise temperature control to prevent side reactions, such as dehalogenation or ring-opening.

Mechanism of Action and Biological Activity

Cytokine Inhibition

Structural analogs of this compound, such as 2-(2,6-dioxopiperidin-3-yl)isoindoline derivatives, exhibit potent TNF-α suppression (IC₅₀ = 10–50 nM) by binding to the E3 ubiquitin ligase cereblon (CRBN) . This interaction promotes degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), disrupting NF-κB signaling and cytokine production .

Antiproliferative Effects

In vitro studies on related brominated isoindolines demonstrate IC₅₀ values of 0.1–1 μM against multiple myeloma (MM1.S) and diffuse large B-cell lymphoma (SU-DHL-4) cell lines . Fluorine substitution enhances metabolic stability, prolonging half-life in hepatic microsomes.

Applications and Future Directions

Research Limitations

Current gaps include in vivo pharmacokinetic data and off-target effects on non-CRBN proteins. Structural modifications to improve blood-brain barrier penetration are under investigation .

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